molecular formula C9H8BrNO4 B1593295 Methyl 3-bromo-4-methyl-5-nitrobenzoate CAS No. 223519-08-2

Methyl 3-bromo-4-methyl-5-nitrobenzoate

Cat. No. B1593295
M. Wt: 274.07 g/mol
InChI Key: NKUYYWCQLGHYLF-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-methyl-5-nitrobenzoate” is a chemical compound with the CAS Number: 223519-08-2 . It has a molecular weight of 274.07 and its IUPAC name is methyl 3-bromo-4-methyl-5-nitrobenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-4-methyl-5-nitrobenzoate” is 1S/C9H8BrNO4/c1-5-7 (10)3-6 (9 (12)15-2)4-8 (5)11 (13)14/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-methyl-5-nitrobenzoate” is a solid at room temperature . It has a boiling point of 337.7°C at 760 mmHg . The flash point is 158°C . It has a density of 1.7±0.1 g/cm^3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Processes : Methyl 3-bromo-4-methyl-5-nitrobenzoate is involved in various synthesis processes. For instance, its derivative, 3-methyl-4-nitrobenzoic acid, can be synthesized through oxidation reactions involving molecular oxygen, with sodium bromide acting as a co-catalyst (Cai & Shui, 2005).
  • Role in Intermediate Formation : This compound serves as a key intermediate in complex chemical syntheses. An example includes its use in the synthesis of chlorantraniliprole, a process involving multiple reaction steps (Yi-fen, Ai-xia, & Yafei, 2010).
  • Nitration Reactions : The compound also undergoes nitration reactions, leading to the formation of various nitrobenzoic acids and other derivatives. These reactions are influenced by factors such as solvent choice and reaction conditions (Cooper & Scrowston, 1972).

Crystallography and Structural Analysis

  • Hydrogen Bonding Patterns : Methyl 3-bromo-4-methyl-5-nitrobenzoate derivatives exhibit unique hydrogen-bonding patterns, as evidenced in crystallographic studies. These patterns contribute to the understanding of molecular interactions and structure-function relationships (Portilla et al., 2007).

Analytical Chemistry

  • Identification of Genotoxic Impurities : This compound plays a role in the identification of genotoxic impurities in pharmaceuticals. For instance, it is used in HPLC methods for detecting impurities in lenalidomide drug substances, highlighting its significance in ensuring drug purity and safety (Gaddam et al., 2020).

Thermodynamic Modeling

  • Solubility and Thermodynamics : Studies involving methyl 3-bromo-4-methyl-5-nitrobenzoate contribute to understanding its solubility in various solvents and thermodynamic properties. These insights are crucial for optimizing purification processes in chemical manufacturing (Wu, Di, Zhang, & Zhang, 2016).

Safety And Hazards

The safety information for “Methyl 3-bromo-4-methyl-5-nitrobenzoate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 3-bromo-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUYYWCQLGHYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646097
Record name Methyl 3-bromo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-methyl-5-nitrobenzoate

CAS RN

223519-08-2
Record name Methyl 3-bromo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EM Springer - 2013 - scholar.archive.org
Bacterial resistance to antibiotics is becoming increasingly prevalent and dictates a desperate need for new therapies. A means of fighting this resistance is through the exploitation of …
Number of citations: 2 scholar.archive.org

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